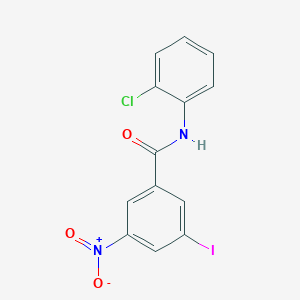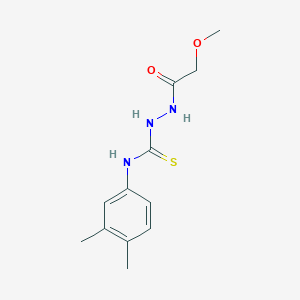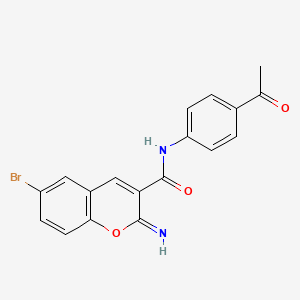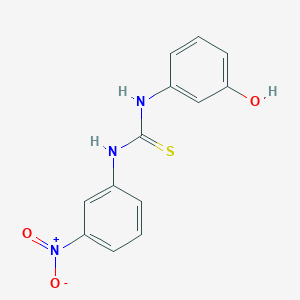![molecular formula C19H14N4O2 B4732172 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4732172.png)
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine
Übersicht
Beschreibung
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine, also known as DIPY, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. DIPY is a pyrazolo[1,5-a]pyrimidine derivative that has been synthesized through a variety of methods.
Wirkmechanismus
The mechanism of action of 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine is not fully understood. However, studies have shown that it inhibits the activity of various enzymes, including protein kinases and phosphodiesterases. This compound has also been shown to induce apoptosis in cancer cells. The exact mechanism by which this compound exerts its antitumor, anti-inflammatory, and antiviral effects is still under investigation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits antitumor, anti-inflammatory, and antiviral activity. This compound has been shown to inhibit the activity of various enzymes, including protein kinases and phosphodiesterases. This compound has also been shown to induce apoptosis in cancer cells. The exact biochemical and physiological effects of this compound are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine in lab experiments is its potential as a therapeutic agent. This compound has been shown to exhibit antitumor, anti-inflammatory, and antiviral activity, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its complex synthesis process. The multistep synthesis of this compound requires careful optimization of reaction conditions to achieve high yields.
Zukünftige Richtungen
There are several future directions for research on 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine. One direction is to investigate its potential as a treatment for cancer, viral infections, and inflammatory diseases. Another direction is to explore the mechanism by which this compound exerts its antitumor, anti-inflammatory, and antiviral effects. Additionally, future research could focus on optimizing the synthesis of this compound to improve yields and reduce costs. Finally, researchers could investigate the potential of this compound derivatives with modified structures for drug development.
Wissenschaftliche Forschungsanwendungen
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine has been studied extensively for its potential as a therapeutic agent. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activity. Studies have also shown that this compound inhibits the activity of various enzymes, including protein kinases and phosphodiesterases. This compound has been investigated for its potential as a treatment for cancer, viral infections, and inflammatory diseases.
Eigenschaften
IUPAC Name |
2,3-dihydroindol-1-yl-[7-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c24-19(22-10-8-13-4-1-2-5-15(13)22)14-12-21-23-16(7-9-20-18(14)23)17-6-3-11-25-17/h1-7,9,11-12H,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSYQPNCVNANKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=C4N=CC=C(N4N=C3)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4732103.png)
![3-(5,10,10-trimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)propanoic acid](/img/structure/B4732105.png)



![N-[4-(1-pyrrolidinylsulfonyl)phenyl]hexanamide](/img/structure/B4732130.png)

![2-ethoxy-4-[(5-imino-3-methyl-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B4732146.png)
![1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B4732151.png)


![N-[4-({[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4732167.png)
![4-(2,4-dichlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4732175.png)
![3-({[1-(1-adamantyl)propyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4732204.png)
